Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate
Overview
Description
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is a useful research compound. Its molecular formula is C9H8BrN3O2 and its molecular weight is 270.08 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate is a complex organic compound. Similar compounds have been found to interact with enzymes like ikk-ɛ and tbk1, which activate nuclear factor kappa-light-chain-enhancer of activated b cells (nf-kappab) through the process of phosphorylation .
Mode of Action
It’s known that the compound can react with other substances to form new compounds . For instance, it can react with benzaldehyde to afford the corresponding 6-Bromo-2-phenyl-3H-imidazo .
Biochemical Pathways
Similar compounds have been found to activate the nf-kappab pathway through the process of phosphorylation .
Result of Action
Similar compounds have been found to have antimicrobial properties .
Action Environment
It’s known that the compound is a solid at room temperature .
Biochemical Analysis
Biochemical Properties
Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including those involved in metabolic pathways and signal transduction. For instance, it can act as an inhibitor or activator of specific enzymes, thereby modulating their activity. The interactions between this compound and enzymes are often characterized by binding to the active site or allosteric sites, leading to changes in enzyme conformation and function .
Cellular Effects
This compound has been observed to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. For example, this compound can modulate the activity of key signaling molecules, such as kinases and phosphatases, which play crucial roles in cell proliferation, differentiation, and apoptosis. Additionally, this compound can alter gene expression patterns by interacting with transcription factors and other regulatory proteins .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. This compound can bind to specific proteins, enzymes, and nucleic acids, leading to changes in their structure and function. For instance, it can inhibit enzyme activity by binding to the active site and preventing substrate access. Alternatively, it can activate enzymes by inducing conformational changes that enhance their catalytic efficiency. Furthermore, this compound can influence gene expression by binding to DNA or RNA and modulating transcriptional and translational processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. This compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to this compound may result in adaptive cellular responses, including changes in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At high doses, it can induce toxic or adverse effects, including cellular damage, oxidative stress, and apoptosis. Threshold effects have been observed, where a specific dosage range elicits maximal therapeutic benefits without causing significant toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound can modulate the activity of enzymes involved in glycolysis, the citric acid cycle, and oxidative phosphorylation. By influencing these metabolic pathways, this compound can alter cellular energy production and overall metabolic homeostasis .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its activity and function. For instance, this compound may preferentially accumulate in the nucleus, where it can interact with DNA and RNA .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. This compound can be targeted to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may be directed to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may localize to the endoplasmic reticulum, where it can affect protein synthesis and folding .
Properties
IUPAC Name |
methyl 2-bromo-3-methylimidazo[4,5-b]pyridine-6-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrN3O2/c1-13-7-6(12-9(13)10)3-5(4-11-7)8(14)15-2/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYRODOOKNCCFGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)C(=O)OC)N=C1Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60676700 | |
Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1187830-49-4 | |
Record name | Methyl 2-bromo-3-methyl-3H-imidazo[4,5-b]pyridine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60676700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.